molecular formula C18H19N3O4S B15248155 N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

カタログ番号: B15248155
分子量: 373.4 g/mol
InChIキー: CQLQKJKNQZSLPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide (CAS 442648-52-4) is a chemical compound with a molecular formula of C18H19N3O4S and a molecular weight of 373.43 g/mol . This benzenesulfonamide derivative features a phthalazinone core, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing the 4-oxo-3,4-dihydrophthalazin-1-yl moiety are of significant interest in oncology research, particularly in the development of agents that target DNA repair pathways and restore tumor suppressor function . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The compound is classified with the signal word "Warning" and carries specific hazard statements . Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements prior to handling.

特性

分子式

C18H19N3O4S

分子量

373.4 g/mol

IUPAC名

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H19N3O4S/c1-12-7-8-13(11-16(12)26(24,25)21(2)9-10-22)17-14-5-3-4-6-15(14)18(23)20-19-17/h3-8,11,22H,9-10H2,1-2H3,(H,20,23)

InChIキー

CQLQKJKNQZSLPC-UHFFFAOYSA-N

正規SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N(C)CCO

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the phthalazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the phthalazinone intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the hydroxyethyl group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

化学反応の分析

Reaction Mechanisms

The compound’s structure suggests potential reactivity in the following transformations:

  • Hydrolysis of the sulfonamide group : Under acidic or basic conditions, the sulfonamide bond may undergo cleavage, releasing the sulfonic acid and amine components.

  • Modification of the phthalazinone ring : The 4-oxo-3,4-dihydrophthalazin-1-yl moiety could participate in electrophilic substitution or redox reactions, depending on reaction conditions.

  • Oxidation/reduction of functional groups : The hydroxyl ethyl chain or ketone groups might undergo oxidation (e.g., to carbonyls) or reduction (e.g., to diols).

Biological and Chemical Interactions

While direct data on this compound’s reactivity is sparse, related sulfonamides exhibit:

  • Enzyme inhibition : Potential binding to bacterial enzymes (e.g., dihydropteroate synthase) via the sulfonamide group.

  • Anti-inflammatory activity : Possible modulation of cyclooxygenase (COX) enzymes or cytokine pathways.

  • Anticancer properties : Analogous compounds show activity against carbonic anhydrase isoforms or induce apoptosis in cancer cells .

Analytical Characterization

Preliminary studies of similar compounds highlight the use of:

  • NMR spectroscopy : To confirm structural integrity and functional group positions.

  • Mass spectrometry : For molecular weight verification and purity assessment.

  • In vitro assays : To evaluate biological activity, such as antimicrobial or anticancer effects .

科学的研究の応用

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Impact of Functional Groups

  • Sulfonamide vs.
  • Phthalazinone Modifications: Replacing the phthalazinone with a triazolo-phthalazine ( compound) introduces additional nitrogen atoms, which may improve π-π stacking or metabolic stability .

Substituent Effects

  • Hydroxyethyl Group : Present in both the target and compound, this group likely improves aqueous solubility compared to alkylated analogs (e.g., B2–B5 in ) .
  • Fluorinated Substituents : Compounds like A22 () and the compound incorporate fluorine, which can enhance bioavailability and membrane permeability .

Molecular Weight and Size

  • The target (~424 g/mol) is smaller than piperazine-linked analogs (e.g., A22 at 499 g/mol), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide?

The synthesis of this compound typically involves multi-step protocols:

  • Step 1 : Formation of the phthalazin-1(2H)-one core via cyclization of substituted phthalic anhydride derivatives.
  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution using benzenesulfonamide derivatives.
  • Step 3 : Functionalization with N-(2-hydroxyethyl)-N,2-dimethyl groups using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in acetonitrile:water (3:1) under reflux .
    Key considerations : Optimize reaction time (e.g., 72 hours for coupling steps) and purification via crystallization (methanol:water, 4:1) to achieve ≥75% yield .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at N-2, hydroxyethyl chain) and aromatic proton environments .
  • HRMS : Verify molecular weight (e.g., expected [M+H]+ ion for C19H22N4O4S: 427.1386) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
    Troubleshooting : Detect residual solvents (e.g., acetonitrile) via GC-MS .

Advanced: How does the 4-oxo-3,4-dihydrophthalazin-1-yl moiety influence this compound’s bioactivity?

The phthalazinone core is critical for:

  • DNA repair inhibition : Analogous to PARP inhibitors (e.g., Olaparib), the phthalazinone group chelates NAD+ binding sites in PARP enzymes, disrupting DNA repair pathways .
  • Structure-activity relationship (SAR) : Substituents at the N-2 and hydroxyethyl positions modulate solubility and membrane permeability. Methyl groups enhance metabolic stability, while hydroxyethyl improves aqueous solubility .
    Data contradiction : Some analogs show reduced activity due to steric hindrance from bulkier substituents—balance lipophilicity (cLogP ~2.5) and polar surface area (~90 Ų) .

Advanced: What crystallographic strategies are suitable for resolving this compound’s 3D structure?

  • Single-crystal X-ray diffraction : Use SHELX software for structure solution and refinement. Grow crystals via slow evaporation in methanol:water (4:1) .
  • Co-crystallization : Co-crystallize with target proteins (e.g., PARP1) to study binding interactions. For example, Mycobacterium tuberculosis fumarate hydratase co-crystals with similar phthalazinone derivatives resolved at 1.8 Å resolution (PDB: 5F91) .
    Challenges : Address twinning or low-resolution data by optimizing cryoprotectants (e.g., glycerol) and data collection at synchrotron sources .

Advanced: How can researchers address discrepancies in bioactivity data across different assays?

  • Dose-response validation : Re-test compounds in orthogonal assays (e.g., cell viability vs. PARP enzymatic inhibition) to confirm IC50 consistency .
  • Off-target profiling : Screen against kinase panels or CYP450 enzymes to rule out nonspecific effects.
  • Metabolic stability : Compare half-life in microsomal assays (human vs. rodent) to explain species-specific activity .
    Example : A 10-fold difference in IC50 between enzymatic and cellular assays may arise from poor membrane permeability—address via prodrug strategies .

Advanced: What computational methods support the design of derivatives with enhanced potency?

  • Molecular docking : Use AutoDock Vina to model interactions with PARP1’s catalytic domain (PDB: 5F91). Prioritize derivatives with stronger hydrogen bonds to Ser904 and Gly863 .
  • QSAR modeling : Train models on datasets of IC50 values and descriptors (e.g., topological polar surface area, H-bond donors). Validate with leave-one-out cross-validation (R² > 0.7) .
    Case study : Derivatives with cyclohexane-carbonyl piperazine substitutions showed improved binding free energy (ΔG = -9.2 kcal/mol) vs. unsubstituted analogs (ΔG = -7.5 kcal/mol) .

Advanced: How to analyze metabolic pathways of this compound in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Major pathways include hydroxylation of the hydroxyethyl group and sulfonamide cleavage .
  • Stable isotope labeling : Use deuterated analogs to trace metabolic fate in vivo.
    Key finding : Methyl groups at N-2 reduce CYP3A4-mediated oxidation, extending half-life in plasma (t1/2 = 4.2 hours in rats) .

Advanced: What strategies mitigate toxicity concerns during lead optimization?

  • hERG inhibition screening : Patch-clamp assays to assess cardiac risk (IC50 > 10 μM desirable).
  • Genotoxicity : Perform Ames tests and micronucleus assays. Phthalazinone derivatives typically show low mutagenicity (Ames test negative at 100 μg/plate) .
    Mitigation example : Replace metabolically labile methyl groups with trifluoromethyl to reduce reactive metabolite formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。